2-(3-Boronophenyl)acetic acid

Vue d'ensemble

Description

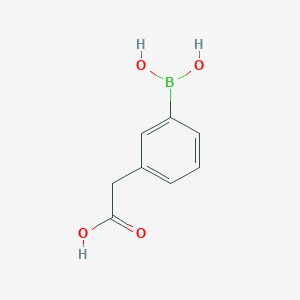

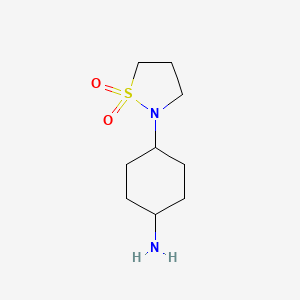

2-(3-Boronophenyl)acetic acid, also referred to as BPA, is a derivative of boronic acid . It has the molecular formula C8H9BO4 and a molecular weight of 179.97 g/mol . The IUPAC name for this compound is 2-(3-boronophenyl)acetic acid .

Synthesis Analysis

In scientific research, 2-(3-Boronophenyl)acetic acid has demonstrated its utility in numerous applications. It has found value in polymer synthesis, serving as a catalyst in organic reactions, and as a reagent for the production of other boronic acids .Molecular Structure Analysis

The InChI code for 2-(3-Boronophenyl)acetic acid is InChI=1S/C8H9BO4/c10-8(11)5-6-2-1-3-7(4-6)9(12)13/h1-4,12-13H,5H2,(H,10,11) . The Canonical SMILES for this compound is B(C1=CC(=CC=C1)CC(=O)O)(O)O .Physical And Chemical Properties Analysis

The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 3 . The topological polar surface area of the compound is 77.8 Ų .Applications De Recherche Scientifique

Lewis Acid Catalyst in Organic Chemistry

Tris(pentafluorophenyl)borane, a boron Lewis acid similar to 2-(3-Boronophenyl)acetic acid, is known for its role as an activator in Ziegler-Natta chemistry. It's increasingly used as a catalyst or reagent in organic and organometallic chemistry, including hydrometallation reactions, alkylations, and catalyzed aldol-type reactions. It can induce unusual reactions and stabilize uncommon coordination geometries of carbon (Erker, 2005).

Chromatographic Analysis

A method for determining 2-(o-chlorophenyl)-2-(p-chlorophenyl)-acetic acid in biological fluids, related to 2-(3-Boronophenyl)acetic acid, has been developed. This involves ether extraction and derivatization with boron trifluoride-methanol, suggesting the potential for similar analytical applications for 2-(3-Boronophenyl)acetic acid (Guilford et al., 1980).

Catalysis in Synthesis

Boronic acid, a key component of 2-(3-Boronophenyl)acetic acid, accelerates the synthesis of α-sulfanyl-substituted indole-3-acetic acids. This involves catalyzing the activation of α-hydroxy groups and intramolecular assistance by free carboxylic acids (Das et al., 2017).

Annulation Reactions

Palladium(II)-catalyzed annulation of alkynes with phenylboronic acids, including compounds like (2-boronophenyl)acetate, results in the formation of indenones and naphthols. This showcases the use of boron-containing compounds in complex organic synthesis (Tsukamoto & Kondo, 2007).

Mécanisme D'action

Target of Action

The primary targets of 2-(3-Boronophenyl)acetic acid, also referred to as BPA, are believed to be enzymes within the body . This compound is known to engage with proteins, suggesting that such interactions may impact the functionality of enzymes involved in metabolic processes .

Mode of Action

The mode of action of 2-(3-Boronophenyl)acetic acid involves its interaction with these enzymes and proteins. It is currently believed to influence their activity . Furthermore, there is evidence to suggest that 2-(3-Boronophenyl)acetic acid interacts with cell membranes, potentially influencing the transport of molecules into and out of cells .

Biochemical Pathways

The exact biochemical pathways affected by 2-(3-Boronophenyl)acetic acid are still under investigation. Given its interaction with enzymes and proteins, it is likely that it impacts metabolic processes . The downstream effects of these interactions are subject to ongoing research.

Pharmacokinetics

Its interaction with cell membranes suggests it may influence the transport of molecules, potentially affecting its bioavailability .

Result of Action

The molecular and cellular effects of 2-(3-Boronophenyl)acetic acid’s action are still under investigation. Its interaction with enzymes, proteins, and cell membranes suggests it may influence metabolic processes and the transport of molecules .

Action Environment

The action, efficacy, and stability of 2-(3-Boronophenyl)acetic acid can be influenced by environmental factors. For instance, it is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions may affect its stability and activity.

Safety and Hazards

Propriétés

IUPAC Name |

2-(3-boronophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO4/c10-8(11)5-6-2-1-3-7(4-6)9(12)13/h1-4,12-13H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQOJWKCPHDCNQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CC(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626017 | |

| Record name | (3-Boronophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Boronophenyl)acetic acid | |

CAS RN |

914397-60-7 | |

| Record name | (3-Boronophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Carboxymethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino}acetic acid](/img/structure/B1371172.png)

amine hydrochloride](/img/structure/B1371186.png)

![(S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B1371187.png)